molecular formula C9H8BrNO4 B8729980 2-Bromoethyl 4-nitrobenzoate CAS No. 23574-40-5

2-Bromoethyl 4-nitrobenzoate

Cat. No. B8729980
Key on ui cas rn: 23574-40-5
M. Wt: 274.07 g/mol
InChI Key: BBSUABROLDVKMB-UHFFFAOYSA-N
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Patent
US06462034B1

Procedure details

Under a nitrogen atmosphere, bromoethanol (29 mmols) was dissolved in 25 mL ether. Pyridine (34 mmols) was added to the solution, followed by a solution of 4-nitrobenzoyl chloride (27 mmols) in 35 mL ether. The reaction was stirred overnight, and a white precipitate was formed. Ether (50 mL) was added, and the reaction mixture was then washed with aqueous KHSO4, aqueous NaHCO3, and water. The ether layer was then dried over Na2SO4, filtered, and concentrated to give 6.3 g of 4-nitrobenzoic acid 2-bromo-ethyl ester. Material was used in coupling reactions without further purification.
Quantity
29 mmol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
34 mmol
Type
reactant
Reaction Step Two
Quantity
27 mmol
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][CH:2](O)[CH3:3].N1C=CC=CC=1.[N+:11]([C:14]1[CH:22]=[CH:21][C:17]([C:18](Cl)=[O:19])=[CH:16][CH:15]=1)([O-:13])=[O:12].CC[O:25]CC>>[Br:1][CH2:2][CH2:3][O:19][C:18](=[O:25])[C:17]1[CH:21]=[CH:22][C:14]([N+:11]([O-:13])=[O:12])=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
29 mmol
Type
reactant
Smiles
BrC(C)O
Name
Quantity
25 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
34 mmol
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
27 mmol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)Cl)C=C1
Step Four
Name
Quantity
35 mL
Type
reactant
Smiles
CCOCC
Step Five
Name
Quantity
50 mL
Type
reactant
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a white precipitate was formed
WASH
Type
WASH
Details
the reaction mixture was then washed with aqueous KHSO4, aqueous NaHCO3, and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether layer was then dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrCCOC(C1=CC=C(C=C1)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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